molecular formula C20H18O4 B12637766 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 919988-14-0

2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)

Cat. No.: B12637766
CAS No.: 919988-14-0
M. Wt: 322.4 g/mol
InChI Key: MNALQEVRDVKLAB-UHFFFAOYSA-N
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Description

2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by an ethyne-1,2-diyl bridge and phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves the following steps:

    Formation of the Ethyne-1,2-diyl Bridge: This can be achieved through a coupling reaction of two phenylene groups with an ethyne precursor under palladium-catalyzed conditions.

    Cyclization to Form 1,3-Dioxolane Rings: The phenylene-ethyne intermediate is then subjected to cyclization reactions with appropriate diol precursors under acidic conditions to form the 1,3-dioxolane rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.

    Reduction: Reduction reactions can convert the ethyne bridge into an ethane bridge, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of ethane-bridged derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the phenylene rings.

Scientific Research Applications

2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:

    Materials Science: Used in the development of advanced polymers and materials with unique mechanical and thermal properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicinal Chemistry: Explored for its potential as a scaffold for drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism by which 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne-1,2-diyl bridge and phenylene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzoxazole): Similar structure but with benzoxazole rings instead of dioxolane rings.

    2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzothiazole): Contains benzothiazole rings, offering different electronic properties.

Uniqueness

2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its combination of dioxolane rings and ethyne-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where these properties can be leveraged for desired outcomes.

Properties

CAS No.

919988-14-0

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-[2-[4-(1,3-dioxolan-2-yl)phenyl]ethynyl]phenyl]-1,3-dioxolane

InChI

InChI=1S/C20H18O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h3-10,19-20H,11-14H2

InChI Key

MNALQEVRDVKLAB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4OCCO4

Origin of Product

United States

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